molecular formula C22H18O3 B11153881 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one

Cat. No.: B11153881
M. Wt: 330.4 g/mol
InChI Key: ZRAPGAIJNAAUBI-UHFFFAOYSA-N
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Description

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one is a complex organic compound with a unique structure that combines elements of benzofuran and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofurochromenes. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. A study evaluated several derivatives for their ability to inhibit the growth of human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)
Derivative AMCF-715.2
Derivative BHCT-11612.5
Derivative CHepG-210.8

Antimicrobial Activity

The antimicrobial properties of benzofurochromene derivatives have also been investigated. In one study, various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi. Compounds demonstrated varying degrees of antimicrobial activity, with some showing effectiveness against resistant strains .

CompoundMicrobial StrainMIC (µg/mL)
Compound IStaphylococcus aureus100
Compound IIEscherichia coli200
Compound IIICandida albicans150

Synthesis and Derivatives

The synthesis of 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H- benzofuro[2,3-f]chromen-3-one typically involves multi-step organic reactions including cyclization and functional group modifications. Various derivatives have been synthesized to enhance biological activity or alter pharmacokinetic properties. For example, halogenated derivatives have been shown to improve antimicrobial efficacy while reducing cytotoxicity in non-target cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofurochromenes. Modifications at specific positions on the benzofuran or chromene rings can significantly influence their potency and selectivity against target cells or pathogens. Research has indicated that substituents at the 2 and 3 positions on the chromene ring are particularly important for enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzopyran-6-one
  • 3-(1-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzopyran-6-one
  • 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-benzopyran-6-one
  • 3-methyl-1-[(2,3,4,5,6-pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzopyran-6-one

Uniqueness

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one is unique due to its fused benzofuran and chromenone rings, which confer distinct chemical and physical properties. This structure allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for various applications .

Biological Activity

6-Methyl-1-phenyl-7,8,9,10-tetrahydro-3H- benzofuro[2,3-f]chromen-3-one (commonly referred to as compound X) is a synthetic derivative belonging to the class of benzofurochromenes. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, neuroprotective, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with compound X, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for compound X is C19H19O2C_{19}H_{19}O_2, with a molecular weight of 285.36 g/mol. The structure features a fused benzofurochromene system, which is significant for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compound X against various cancer cell lines. The compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2).

Cell LineIC50 (µM)Reference
MCF-715.4
HepG212.8

In vitro assays indicated that compound X induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

2. Neuroprotective Effects

Compound X has shown promising neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It was found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical targets in Alzheimer's treatment.

Enzyme TargetIC50 (µM)Reference
AChE3.0
MAO-B27.0

In addition to enzyme inhibition, compound X demonstrated protective effects on neuronal cells against oxidative stress induced by hydrogen peroxide.

3. Antimicrobial Activity

The antimicrobial properties of compound X were assessed against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that compound X could be a candidate for developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of compound X in detail:

  • Anticancer Study : A study conducted by researchers at Al-Azhar University evaluated the cytotoxic effects of compound X on MCF-7 and HepG2 cell lines. The study concluded that compound X effectively inhibited cell proliferation and induced apoptosis via mitochondrial pathways .
  • Neuroprotection Research : In a study published in the Journal of Medicinal Chemistry, compound X was evaluated for its AChE inhibition potential and neuroprotective effects on PC12 cells exposed to oxidative stress. Results indicated that it significantly reduced cell death and maintained cellular integrity .
  • Antimicrobial Evaluation : A comprehensive antimicrobial study assessed the efficacy of various derivatives of benzofurochromenes, including compound X, against common pathogens. The study found that it exhibited considerable antimicrobial activity comparable to standard antibiotics .

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

6-methyl-1-phenyl-7,8,9,10-tetrahydro-[1]benzofuro[2,3-f]chromen-3-one

InChI

InChI=1S/C22H18O3/c1-13-11-18-21(22-20(13)15-9-5-6-10-17(15)25-22)16(12-19(23)24-18)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3

InChI Key

ZRAPGAIJNAAUBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C5=C(O4)CCCC5

Origin of Product

United States

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